2,4-Dibromothiazole
Overview
Description
2,4-Dibromothiazole is an organobromine compound with the molecular formula C3HBr2NS. It is a derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its applications in organic synthesis and its potential biological activities .
Mechanism of Action
Target of Action
2,4-Dibromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science-related research
Mode of Action
The mode of action of this compound involves its use as a building block in the synthesis of Melithiazole C . This process employs a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .
Biochemical Pathways
This compound is used as an intermediate in the preparation of various 2,4-disubstituted thiazole derivatives . These derivatives have biologically active properties, such as survival motor neuron (SMN) protein modulators
Result of Action
The result of the action of this compound is the production of various 2,4-disubstituted thiazole derivatives with biologically active properties . These derivatives can act as survival motor neuron (SMN) protein modulators .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo a palladium-catalyzed cross-coupling reaction with an organometallic compound to form a new carbon-carbon bond at position 2 of the thiazole ring . This results in the synthesis of 2-substituted 4-bromothiazole derivatives .
Molecular Mechanism
It is known to undergo a palladium-catalyzed cross-coupling reaction, which suggests that it may interact with certain biomolecules
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,4-Dibromothiazole vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole derivatives. For instance, the bromination of thiazolidine-2,4-dione with phosphorus oxybromide (POBr3) yields this compound . Another method involves the reaction of thiazole with bromine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of efficient brominating agents and catalysts is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Cross-Coupling: Palladium catalysts such as palladium acetate and ligands like triphenylphosphine are often used.
Major Products:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl thiazoles and other complex organic molecules.
Scientific Research Applications
2,4-Dibromothiazole has several applications in scientific research:
Comparison with Similar Compounds
2,4-Diacetyl-5-bromothiazole: This compound has a similar structure but with acetyl groups at positions 2 and 4 instead of bromine atoms.
2,5-Dibromothiazole: This is another brominated thiazole derivative with bromine atoms at positions 2 and 5.
Uniqueness: 2,4-Dibromothiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dibromo-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEJZKKVVUZXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961954 | |
Record name | 2,4-Dibromo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-77-3 | |
Record name | 2,4-Dibromo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-dibromothiazole particularly useful in organic synthesis?
A1: this compound exhibits regioselective reactivity, allowing for controlled modifications. Cross-coupling reactions occur preferentially at the more electron-deficient 2-position, enabling the synthesis of 2-substituted 4-bromothiazoles. These intermediates can then be further functionalized to create a diverse array of 2,4-disubstituted thiazoles. [, , ]
Q2: What are some examples of cross-coupling reactions successfully employed with this compound?
A2: Both Negishi and Stille cross-coupling reactions have been effectively utilized with this compound. These reactions allow for the introduction of alkyl, aryl, and alkynyl substituents at the 2-position. [, , ]
Q3: Can the 4-position of this compound be selectively functionalized?
A3: Yes, a bromine-magnesium exchange reaction allows for regioselective metalation at the 2-position. This organometallic species can then be utilized in various reactions to introduce different substituents at the 4-position. [, ]
Q4: What is a notable application of the bromine-magnesium exchange reaction with this compound?
A4: This reaction has been successfully applied in the stereoselective synthesis of fragments found in thiazolyl peptide GE 2270 D2 and dolabellin. This highlights the utility of this compound in accessing complex natural product-like structures. []
Q5: Can this compound be used to synthesize bithiazole derivatives?
A5: Absolutely! this compound serves as a starting point for the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. This is achieved by a two-step process involving regioselective cross-coupling to introduce a substituent at the 2-position, followed by a second cross-coupling with another molecule of this compound. []
Q6: What is an example of a natural product synthesized using this compound as a building block?
A6: The first total synthesis of cystothiazole E was achieved utilizing a Suzuki coupling of building blocks, one of which was derived from this compound. This highlights the potential of this compound in natural product synthesis. []
Q7: Are there alternative methods to access specific brominated thiazole derivatives?
A7: Yes, research has focused on optimizing the synthesis of various brominated thiazoles, including this compound, through sequential bromination and debromination steps. These methods aim to provide a complete family of brominated thiazoles without utilizing elemental bromine. []
Q8: What spectroscopic techniques are used to characterize this compound?
A8: NMR spectroscopy, particularly 1H NMR, is a crucial tool for structural confirmation of this compound and its derivatives. Additionally, X-ray crystallography has been employed to determine the solid-state structure of this compound. [, ]
Q9: Has this compound been used in the synthesis of isotopically labeled compounds?
A9: Yes, a rapid and efficient synthesis of stable isotope-labeled [13C4, D4]-5-(hydroxymethyl)thiazole utilizes this compound as a key intermediate. This labeled compound serves as a versatile building block for various biologically interesting molecules. []
Q10: Can you provide an example of a biologically active compound synthesized from this compound?
A10: The naturally occurring endothelin-converting enzyme (ECE) inhibitor WS 75624 A was synthesized utilizing this compound as a central building block. This highlights the potential of this compound in medicinal chemistry. []
Q11: Beyond cross-coupling reactions, what other transformations can be achieved with this compound?
A11: this compound undergoes aminization reactions with nitrogen-containing compounds, allowing for the synthesis of diverse aminothiazole derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.